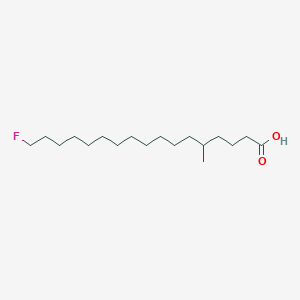

5-Methyl-17-fluoroheptadecanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methyl-17-fluoroheptadecanoic acid is a synthetic fatty acid that has been used in scientific research for various purposes. It is a fluorinated derivative of heptadecanoic acid, which is a naturally occurring fatty acid found in milk and dairy products. The introduction of a fluorine atom in the molecule of heptadecanoic acid increases its lipophilicity and makes it a valuable tool for studying lipid metabolism and related diseases.

Mechanism Of Action

The mechanism of action of 5-Methyl-17-fluoroheptadecanoic acid involves its incorporation into cellular membranes and its subsequent metabolism by the body. Once taken up by the cells, it undergoes beta-oxidation, which involves the breakdown of fatty acids into acetyl-CoA molecules that are further metabolized by the body to produce energy.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Methyl-17-fluoroheptadecanoic acid include its role in regulating lipid metabolism and its potential as a diagnostic tool for metabolic disorders. It has also been shown to induce insulin resistance in animal models, which makes it a valuable tool for studying the pathogenesis of diabetes and related metabolic disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 5-Methyl-17-fluoroheptadecanoic acid in lab experiments include its high lipophilicity, which makes it easy to incorporate into cellular membranes, and its stability in biological fluids. However, its use is limited by its high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

For the use of 5-Methyl-17-fluoroheptadecanoic acid in scientific research include its potential as a therapeutic agent for metabolic disorders and its use in the development of novel diagnostic tools. It may also be used in the study of lipid metabolism in cancer cells and the development of new cancer therapies. Additionally, further research is needed to explore its potential as a tracer in metabolic studies and its effects on the gut microbiome.

Synthesis Methods

The synthesis of 5-Methyl-17-fluoroheptadecanoic acid involves several steps, including protection of the carboxylic acid group, fluorination of the methyl group, and deprotection of the carboxylic acid group. The most common method for the synthesis of this compound is the use of trifluoroacetic anhydride and trifluoroacetic acid as fluorinating agents.

Scientific Research Applications

5-Methyl-17-fluoroheptadecanoic acid has been used in various scientific research applications, including lipid metabolism studies, fatty acid oxidation studies, and the development of diagnostic tools for metabolic disorders such as diabetes and obesity. It has also been used as a tracer in metabolic studies to investigate the fate of fatty acids in the body.

properties

CAS RN |

142820-18-6 |

|---|---|

Product Name |

5-Methyl-17-fluoroheptadecanoic acid |

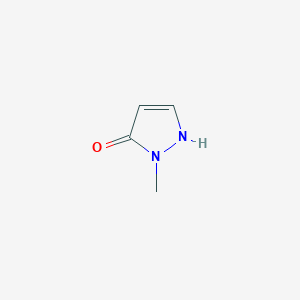

Molecular Formula |

C18H35FO2 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

17-fluoro-5-methylheptadecanoic acid |

InChI |

InChI=1S/C18H35FO2/c1-17(14-12-15-18(20)21)13-10-8-6-4-2-3-5-7-9-11-16-19/h17H,2-16H2,1H3,(H,20,21) |

InChI Key |

MMDJJUPCJLQDIK-UHFFFAOYSA-N |

SMILES |

CC(CCCCCCCCCCCCF)CCCC(=O)O |

Canonical SMILES |

CC(CCCCCCCCCCCCF)CCCC(=O)O |

synonyms |

5-methyl-17-fluoroheptadecanoic acid 5-MFHA omega-fluoro-5-methylheptanoic acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one](/img/structure/B124677.png)

![5H-1,2,4-Triazino[5,6-b]indole, 5,8-dimethyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B124688.png)